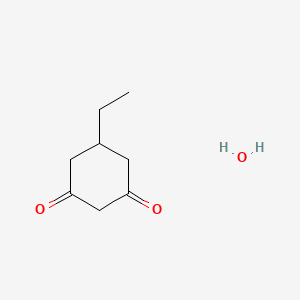

5-Ethylcyclohexane-1,3-dione hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethylcyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2.H2O/c1-2-6-3-7(9)5-8(10)4-6;/h6H,2-5H2,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWQECLFSRTDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CC(=O)C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594828 | |

| Record name | 5-Ethylcyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-76-6 | |

| Record name | 5-Ethylcyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Hydration State Analysis of 5 Ethylcyclohexane 1,3 Dione Hydrate

Theoretical Frameworks of Hydration in Organic Molecular Structures

The formation of a crystalline hydrate (B1144303), such as 5-ethylcyclohexane-1,3-dione (B3031624) hydrate, involves the incorporation of water molecules into the crystal lattice of a host compound during the crystallization process, typically from an aqueous solution. crystalls.infomedium.com These water molecules, often referred to as water of crystallization, are not merely physically entrapped but become an integral part of the stable crystal structure, bound through specific interactions. medium.comnih.gov Hydrates can be classified as stoichiometric or non-stoichiometric. nih.govacs.org Stoichiometric hydrates contain a fixed ratio of water molecules to the host compound in the crystal lattice, such as a monohydrate or dihydrate. crystalls.infoacs.org Non-stoichiometric hydrates, in contrast, can have a variable water content within a defined range. acs.org

Intermolecular forces are the attractive or repulsive forces that exist between neighboring chemical entities and are fundamental to the formation and stability of molecular crystals, including hydrates. pressbooks.pub These forces are generally much weaker than the intramolecular forces (covalent bonds) that hold atoms together within a molecule. libretexts.orglibretexts.org The primary interactions governing the formation of hydrates are electrostatic in nature. libretexts.orglibretexts.org

Hydrogen Bonding: This is the most critical interaction in hydrate formation. A hydrogen bond is a strong type of dipole-dipole interaction that occurs between a partially positive hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. youtube.compurdue.edu In 5-ethylcyclohexane-1,3-dione hydrate, the oxygen atoms of the ketone groups are electronegative and can act as hydrogen bond acceptors. The water molecules are exceptional hydrogen bond donors and acceptors, allowing them to form strong hydrogen bonds with the carbonyl oxygens of the dione (B5365651) and potentially with other water molecules, creating a stable, interconnected network within the crystal. nih.govlibretexts.org

Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles. pressbooks.publibretexts.org The 5-ethylcyclohexane-1,3-dione molecule possesses a dipole moment due to the polar carbonyl (C=O) groups. These permanent dipoles interact with the permanent dipole of water molecules, contributing to the alignment and stabilization of the crystal lattice. pressbooks.pub Hydrogen bonds are considered a particularly strong form of dipole-dipole interaction. youtube.com

In the context of this compound, the crystal structure is primarily stabilized by a network of hydrogen bonds involving the water molecules and the carbonyl groups of the dione. nih.gov Dipole-dipole interactions and London dispersion forces provide additional stabilization to the crystal packing.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 5-ethylcyclohexane-1,3-dione, NMR is particularly useful for analyzing its conformational and tautomeric equilibrium. Cyclohexane-1,3-diones can exist in equilibrium between the diketo form and its more stable keto-enol tautomer. studycorgi.comnih.gov

In the ¹H NMR spectrum, specific signals would correspond to the different protons in the molecule. The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the cyclohexane (B81311) ring would appear as complex multiplets. The presence of the enol tautomer would be indicated by a distinct signal for the enolic proton (-OH), typically a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Ethylcyclohexane-1,3-dione (based on analogous structures and chemical shift theory)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | - | ~200-210 | For diketo form. |

| Enolic Carbons | - | ~190 (C=O), ~110 (C-OH) | For keto-enol form. |

| Ring CH₂ (adjacent to C=O) | ~2.5-2.7 | ~45-55 | |

| Ring CH (with ethyl group) | ~2.0-2.3 | ~28-35 | |

| Ring CH₂ | ~2.2-2.4 | ~30-40 | |

| Ethyl -CH₂- | ~1.5 (quartet) | ~25-30 | |

| Ethyl -CH₃ | ~0.9 (triplet) | ~10-15 | |

| Enolic -OH | ~10-12 (broad) | - | Signal for enol tautomer; may exchange with D₂O. |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups within a molecule by measuring the vibrations of its bonds. sphinxsai.commdpi.com These two techniques are complementary.

For this compound, the key functional groups are the carbonyl (C=O) groups, the C-H bonds of the ethyl group and the ring, and the O-H group from the water of hydration and any enol form.

FT-IR Spectroscopy: In the FT-IR spectrum, the most prominent band would be the strong C=O stretching vibration, typically found in the 1650-1725 cm⁻¹ region for ketones. The presence of conjugation in the enol form or hydrogen bonding can shift this band to a lower frequency. A very broad and strong absorption band in the 3200-3500 cm⁻¹ region would be characteristic of the O-H stretching vibration from the water of hydration. sphinxsai.com C-H stretching vibrations for the alkyl groups appear just below 3000 cm⁻¹.

FT-Raman Spectroscopy: In the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the C-C and C-H vibrations of the cyclohexane ring and ethyl group would be well-defined. ustc.edu.cn The C=O stretch is also Raman active.

The analysis of these spectra allows for a detailed assignment of vibrational bands to specific molecular motions, confirming the presence of key functional groups and providing insight into intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Table 2: General Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique | Description |

| ~3200-3500 | ν(O-H) | FT-IR | Broad, strong band from water of hydration. sphinxsai.com |

| ~2850-3000 | ν(C-H) | FT-IR, FT-Raman | Stretching vibrations of CH₂ and CH₃ groups. |

| ~1680-1715 | ν(C=O) | FT-IR, FT-Raman | Strong carbonyl stretching of the diketone. |

| ~1650 | ν(C=O) / ν(C=C) | FT-IR, FT-Raman | Bands associated with the conjugated keto-enol tautomer. |

| ~1450-1470 | δ(CH₂) | FT-IR, FT-Raman | Scissoring/bending vibrations of methylene groups. |

| ~1000-1200 | ν(C-C) | FT-Raman | Skeletal vibrations of the cyclohexane ring. |

| ~600-900 | δ(O-H) | FT-IR | Out-of-plane bending of O-H groups (water/enol). sphinxsai.com |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. chemguide.co.uk It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For 5-ethylcyclohexane-1,3-dione (anhydrous molecular weight: 140.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 140. biosynth.comsigmaaldrich.com The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is a fingerprint of the molecular structure.

Common fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. nih.gov For a cyclic dione like this, fragmentation could involve the loss of small, stable molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄). The ethyl group can also be lost as an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 111 (140 - 29). The fragmentation pathways of cyclic alkanes can also be complex, often involving the cleavage of two bonds. cas.cn Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. mdpi.comcore.ac.uk

Table 3: Plausible Mass Spectrometry Fragmentation for 5-Ethylcyclohexane-1,3-dione

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion (M⁺) |

| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 112 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethylene |

| 111 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 84 | [M - 2CO]⁺ or [M - C₂H₄ - CO]⁺ | Loss of two CO molecules or ethylene and CO |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion from cleavage within the ring |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For 5-Ethylcyclohexane-1,3-dione, the analysis is particularly insightful due to its keto-enol tautomerism. In solution, the compound can exist as a diketone or as one of two enol forms. The enol form creates a conjugated system (O=C-C=C-OH) that significantly influences its UV-Vis absorption profile.

The key electronic transitions observable are:

π → π* (pi-to-pi-star) transitions: These are high-energy transitions characteristic of conjugated systems. The delocalized π-electrons in the enol tautomer are excited to a higher energy π* antibonding orbital. This transition is typically strong and results in a high molar absorptivity (ε).

n → π* (n-to-pi-star) transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of an oxygen atom) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus exhibit much lower intensity compared to π → π* transitions.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment, as solvent polarity can stabilize the ground or excited state differently, leading to shifts in the absorption wavelength.

X-ray Crystallography for Solid-State Structure Determination of Hydrated Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the reviewed literature, the application of this technique would provide invaluable information about its solid-state conformation. Some sources refer to the compound as a hemihydrate, indicating a potential 2:1 ratio of the dione to water molecules in the crystal lattice. chemicalbook.com

Should a single-crystal X-ray diffraction analysis be performed, it would reveal:

Unambiguous Molecular Structure: Confirmation of the exact bonding arrangement and distinction between possible tautomers in the solid state.

Conformation: The precise conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl substituent. researchgate.net

Hydration Stoichiometry: The exact number of water molecules associated with each molecule of the dione.

Intermolecular Interactions: A detailed map of the hydrogen bonding network between the dione molecules and the water of hydration. The analysis would show how the carbonyl oxygens and potentially enolic protons act as hydrogen bond acceptors and donors, which dictates the crystal packing. mdpi.com The solid-state packing is often governed by a network of short intermolecular electrostatic contacts. mdpi.com

Computational Approaches to Molecular Structure and Energetics of this compound

Computational chemistry offers powerful tools to complement experimental data, providing deep insights into the molecule's geometry, stability, and reactivity at an electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations are essential for predicting its most stable three-dimensional structure through geometry optimization. core.ac.uk This process minimizes the energy of the molecule to find the most favorable bond lengths, bond angles, and dihedral angles, often yielding results that closely match experimental data from techniques like X-ray diffraction. core.ac.uk

Beyond geometry, DFT is used to calculate a wide range of electronic properties that govern the molecule's behavior. nih.gov

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

DFT calculations are typically performed using specific functionals, such as B3LYP, which balance accuracy and computational cost effectively for organic molecules. nih.gov

Molecular Dynamics (MD) Simulations for Hydrate Stability and Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into the stability of the hydrate complex and its behavior in an aqueous environment. nih.gov

By simulating the interactions between the dione molecule and a large number of water molecules, MD can be used to:

Analyze the Hydration Shell: Determine the structure and dynamics of water molecules in the immediate vicinity of the solute. This is often characterized using Radial Distribution Functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom on the dione. researchgate.net

Assess Hydrate Stability: By monitoring the hydrogen bonds and residence time of water molecules near the dione, MD simulations can assess the stability of the hydrated complex. nih.gov

Simulate Dynamic Processes: Observe conformational changes in the cyclohexane ring and the ethyl group, and how these motions are influenced by the surrounding solvent.

These simulations are crucial for bridging the gap between the static picture from crystallography and the dynamic nature of the molecule in solution.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex output of a DFT calculation into a chemically intuitive Lewis-like structure of bonds, lone pairs, and antibonding orbitals. southampton.ac.ukwisc.edu Its primary strength lies in identifying and quantifying the stabilizing effects of orbital interactions, particularly donor-acceptor interactions, which are fundamental to understanding non-covalent forces like hydrogen bonding. uba.arresearchgate.net

For this compound, NBO analysis would quantify the key interactions responsible for its structure:

Intramolecular Hyperconjugation: Stabilization arising from electron donation from a filled bonding orbital (e.g., a C-H or C-C bond) to a nearby empty antibonding orbital (e.g., a C=O π* orbital).

Intermolecular Hydrogen Bonding: The most critical interaction for the hydrate's formation. NBO analysis can calculate the second-order perturbation energy (E(2)) for the donation from a lone pair orbital (n) of a donor atom (e.g., the oxygen of a water molecule) to an antibonding orbital (σ*) of an acceptor bond (e.g., an O-H bond), or vice-versa. A higher E(2) value signifies a stronger interaction.

Table 2: Representative NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |

|---|---|---|---|

| n(O_water) | σ*(O-H_dione) | Hydrogen Bond | High |

| n(O_carbonyl) | σ*(O-H_water) | Hydrogen Bond | High |

| σ(C-H) | π*(C=O) | Intramolecular Hyperconjugation | Moderate |

| σ(C-C) | π*(C=O) | Intramolecular Hyperconjugation | Low |

Note: This table is illustrative. Actual E(2) values would be derived from a specific NBO calculation.

Analysis of Reactive Sites via Average Local Ionization Energies (ALIE) and Fukui Functions

To predict how this compound will react, computational chemists use reactivity descriptors derived from DFT. The Average Local Ionization Energy (ALIE) and Fukui functions are two such powerful tools for pinpointing reactive sites. researchgate.net

Average Local Ionization Energy (ALIE): The ALIE, or Ī(r), represents the average energy required to remove an electron from any point r in the space of a molecule. Regions with a low ALIE value indicate sites that are most susceptible to attack by electrophiles (electron-seeking species), as electrons are most easily donated from these areas. researchgate.net

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. It helps to identify sites for electrophilic attack (f⁻(r)), nucleophilic attack (f⁺(r)), and radical attack. researchgate.net It is particularly useful for predicting which sites an oxidizing agent might attack. researchgate.net

Table 3: Reactivity Descriptors for 5-Ethylcyclohexane-1,3-dione

| Descriptor | Information Provided | Predicted Reactive Sites |

|---|---|---|

| ALIE (minimum) | Identifies the most probable site for electrophilic attack. researchgate.net | Likely the enolizable carbon (C2) or the oxygen atoms of the carbonyl/enol groups. |

| Fukui Function (f⁻) | Pinpoints the site most likely to donate an electron (react with an electrophile). | Correlates with the ALIE minimum, highlighting the enolate or enol system. |

| Fukui Function (f⁺) | Pinpoints the site most likely to accept an electron (react with a nucleophile). | Likely the carbonyl carbons (C1 and C3). |

Together, these descriptors provide a detailed map of the molecule's chemical reactivity, guiding the understanding of its potential transformations.

Synthetic Strategies and Mechanistic Insights for 5 Ethylcyclohexane 1,3 Dione and Its Hydrate

Established Synthetic Pathways to the 5-Ethylcyclohexane-1,3-dione (B3031624) Scaffold

The fundamental structure of 5-Ethylcyclohexane-1,3-dione can be assembled through several reliable synthetic routes. These pathways primarily involve the formation of the six-membered ring through carbon-carbon bond-forming reactions.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions are a cornerstone of cyclic dione (B5365651) synthesis. While the specific condensation of ethyl acetoacetate (B1235776) with cyclohexanone (B45756) is noted, a more relevant pathway for the 5-substituted scaffold involves a Michael addition followed by an intramolecular condensation (a Dieckmann or Aldol-type cyclization). In a typical sequence, a nucleophilic enolate adds to an α,β-unsaturated carbonyl compound. For instance, the synthesis of the related 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) involves the base-catalyzed Michael addition of diethyl malonate to mesityl oxide. studycorgi.com This is followed by an intramolecular Claisen condensation. After the cyclization, hydrolysis of the ester and subsequent decarboxylation yields the final dione. studycorgi.com This multistep sequence, which demonstrates fundamental carbon-carbon bond formation, provides a versatile template for creating various substituted cyclohexane-1,3-diones. studycorgi.com

| Reaction Type | Key Steps | Catalyst | Significance |

| Michael-Dieckmann Condensation | 1. Michael Addition2. Intramolecular Claisen/Dieckmann Cyclization3. Hydrolysis4. Decarboxylation | Base (e.g., Sodium Ethoxide, Potassium Hydroxide) | Foundational method for constructing the cyclohexanedione ring from acyclic precursors. |

Direct Alkylation of Cyclohexane-1,3-dione Precursors

A more direct approach to obtaining the 5-ethyl derivative involves the alkylation of a pre-existing cyclohexane-1,3-dione. This method relies on the acidity of the methylene (B1212753) protons at the C-5 position, which can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophilic ethyl source, such as ethyl bromide, in an SN2 reaction. smolecule.com

The efficiency of this reaction can be influenced by several factors. The choice of base and solvent is critical to favor C-alkylation at the C-5 position over O-alkylation at the carbonyl oxygen. Furthermore, in some cyclic 1,3-diones, the protons at the C-2 position are more acidic, leading to alkylation at that site instead. ias.ac.in Studies on related molecules like 2-methylcyclohexane-1,3-dione (B75653) have shown that direct alkylation can sometimes be challenging, necessitating multi-step procedures involving the formation of intermediates like ketohydrazones to achieve high C-alkylation selectivity. nih.gov The loading amounts of both the dione reactant and the catalyst can also significantly affect reaction rates and outcomes. acs.org

Regio-selective and Consecutive Michael-Claisen Processes

A highly effective and regioselective method for synthesizing 5-substituted cyclohexane-1,3-diones involves a one-pot, consecutive Michael-Claisen process. google.comgoogle.com This strategy typically starts with a substituted acetone (B3395972) and an α,β-unsaturated ester. organic-chemistry.orgresearchgate.net To synthesize the 5-ethylcyclohexane-1,3-dione scaffold, ethyl methyl ketone (butan-2-one) would serve as the starting ketone.

The mechanism proceeds as follows:

First Michael Addition: Under strong basic conditions (e.g., sodium hydride), the more substituted α-carbon of ethyl methyl ketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking a molecule of an acrylate (B77674) ester (like ethyl acrylate). organic-chemistry.org

Second Michael Addition: The resulting intermediate still possesses an acidic proton and reacts with a second molecule of the acrylate ester.

Claisen Condensation: The diester intermediate then undergoes an intramolecular Claisen condensation, where one ester group is attacked by the enolate formed from the other, leading to the cyclization and formation of the β-dicarbonyl system.

Hydrolysis and Decarboxylation: A final workup with acid leads to the hydrolysis of the remaining ester group and subsequent decarboxylation, yielding the 5-ethylcyclohexane-1,3-dione product.

This process is noted for its remarkable regioselectivity, where the initial Michael addition consistently occurs at the more hindered site of the asymmetric ketone. organic-chemistry.orgresearchgate.net

| Process | Starting Materials (for 5-Ethyl derivative) | Base | Key Features |

| Consecutive Michael-Claisen | Ethyl Methyl Ketone + Ethyl Acrylate | Sodium Hydride (NaH) | One-pot synthesis, high atom economy, remarkable regioselectivity. google.comorganic-chemistry.org |

Specific Synthesis of 5-Ethylcyclohexane-1,3-dione Hydrate (B1144303)

5-Ethylcyclohexane-1,3-dione is often encountered and utilized in its hydrate form. smolecule.com The synthesis of this specific state requires controlled introduction of water following the creation of the core dione structure.

Controlled Hydration Procedures and Optimization

The hydrate form of 5-ethylcyclohexane-1,3-dione is synthesized by exposing the anhydrous compound to water under controlled conditions. smolecule.com This typically involves dissolving the crude or purified anhydrous dione in a suitable organic solvent. A specific, often stoichiometric, amount of water is then added to the solution. The mixture is stirred, allowing for the hydration of the carbonyl groups, a process that is often reversible.

Optimization of this procedure focuses on inducing the crystallization of the desired hydrate. This can be achieved by:

Controlling Temperature: Slowly cooling the solution to decrease the solubility of the hydrate and promote crystal growth.

Solvent Selection: Using a solvent system where the anhydrous form is soluble but the hydrate is less so.

Water Stoichiometry: Adjusting the amount of water to favor the formation of a specific hydrate (e.g., monohydrate vs. hemihydrate).

Factors Influencing Hydrate Stoichiometry and Crystallization

The precise stoichiometry of the hydrate and the quality of the resulting crystals are influenced by several thermodynamic and kinetic factors. The literature presents some ambiguity, with the compound being described as both a monohydrate (C₈H₁₂O₂·H₂O) and a hemihydrate (C₈H₁₂O₂·0.5H₂O). synquestlabs.comchemicalbook.com

Key influencing factors include:

Temperature and Humidity: The ambient temperature and relative humidity during crystallization can dictate which hydrated form is thermodynamically most stable.

Solvent of Crystallization: The nature of the solvent can affect the crystal lattice, potentially incorporating solvent molecules or favoring a particular hydrate structure.

Rate of Cooling: Rapid cooling may lead to the trapping of non-stoichiometric amounts of water or the formation of less stable crystalline forms, whereas slow cooling allows the system to reach thermodynamic equilibrium, favoring the most stable hydrate.

Presence of Impurities: Impurities can disrupt the crystal lattice formation, potentially affecting the stoichiometry of water incorporation.

The existence of different hydrated forms suggests that the energy difference between the monohydrate, hemihydrate, and anhydrous crystal lattices is relatively small, allowing crystallization conditions to play a decisive role in the final product isolated.

| Compound Form | Molecular Formula | CAS Number |

| 5-Ethylcyclohexane-1,3-dione (Anhydrous) | C₈H₁₂O₂ scbt.com | 862168-16-9 synquestlabs.com |

| 5-Ethylcyclohexane-1,3-dione hydrate | C₈H₁₄O₃ synquestlabs.com | 57641-76-6 synquestlabs.combiosynth.com |

| 5-Ethylcyclohexane-1,3-dione hemihydrate | C₈H₁₂O₂·0.5H₂O chemicalbook.com | 57641-76-6 chemicalbook.com |

Principles and Applications of Green Chemistry in Dione Synthesis

The development of synthetic routes for cyclohexane-1,3-dione derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, energy efficiency, and the use of renewable resources. mdpi.com These principles have been applied to the synthesis of diones through innovative methods that include the use of water as a solvent, energy-efficient techniques like microwave and ultrasound irradiation, and the development of highly efficient and recyclable catalysts. Cyclohexane-1,3-diones are valuable precursors for a wide range of biologically active compounds, including pharmaceuticals and herbicides, making their environmentally benign synthesis a significant goal in organic chemistry. google.comresearchgate.net

Solvent-Free Reaction Conditions and Aqueous Media Utilization

A primary goal of green chemistry is to minimize the use of volatile and hazardous organic solvents. This has led to the exploration of solvent-free (neat) reaction conditions and the use of water as a safe, inexpensive, and environmentally benign solvent.

Aqueous Media Utilization: The synthesis of cyclohexane-1,3-diones in water is a prime example of a green synthetic route. A patented process demonstrates the manufacture of the parent compound, cyclohexane-1,3-dione, by the reduction of resorcinol (B1680541) in an aqueous medium. google.com This reaction uses a hydrogen donor, such as sodium formate, in the presence of a palladium on carbon (Pd/C) catalyst. google.com The process achieves high conversion (>98%) and selectivity (>96%) in water, showcasing a viable green alternative to traditional methods that often rely on organic solvents. google.com The use of water is particularly advantageous as it is non-flammable, non-toxic, and readily available.

Table 1: Aqueous Phase Hydrogenation for the Synthesis of Cyclohexane-1,3-dione

| Reactant | Hydrogen Donor | Catalyst | Solvent | Temperature | Yield | Reference |

| Resorcinol | Sodium Formate | 5% Pd/C | Water | 40°C - 70°C | >89% | google.com |

| Resorcinol | Ammonium Formate | 5% Pd/C | Water | 30°C - 40°C | >90% | google.com |

| Resorcinol | Sodium Formate | 5% Pd/SiO₂ | Water | 30°C | 91% | google.com |

Solvent-Free Conditions: Solvent-free, or neat, reactions offer significant advantages by maximizing the concentration of reactants, which can lead to shorter reaction times and reduced waste streams. In the synthesis of derivatives based on the cyclohexane-1,3-dione scaffold, solvent-free conditions have been successfully applied, particularly in multi-component reactions under microwave irradiation or using grinding techniques with solid catalysts like basic alumina. mdpi.comresearchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound is a cornerstone of green synthetic chemistry, offering significant reductions in reaction times and energy consumption compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient heating of reactions. nih.gov This technique can dramatically shorten reaction times from hours or days to mere minutes, often leading to higher yields and cleaner product profiles. sci-hub.stmdpi.com While specific literature on the microwave-assisted synthesis of 5-ethylcyclohexane-1,3-dione is scarce, the methodology has been extensively applied to the synthesis of various five- and six-membered heterocyclic compounds, which often use diones as starting materials. sci-hub.stmdpi.comlew.ro These processes frequently benefit from solvent-free conditions or the use of environmentally benign solvents, further enhancing their green credentials. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative method for enhancing reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. researchgate.net Ultrasound has been successfully employed in the synthesis of various dione derivatives, demonstrating significant rate enhancements and providing higher yields compared to silent (non-sonicated) reactions. researchgate.netnih.gov For instance, the synthesis of xanthene derivatives using a 1,3-dione, an aldehyde, and a green catalyst (lime juice) in water was significantly improved by ultrasonic irradiation, boosting the yield from 45.16% (non-catalyst, with ultrasound) to 89.03% (catalyst with ultrasound). aip.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a Xanthene Derivative

| Method | Catalyst | Solvent | Yield | Reference |

| Ultrasound | None | Water | 45.16% | aip.org |

| Ultrasound | Lime Juice | Water | 89.03% | aip.org |

Electrosynthesis and Electrogenerated Bases

Electrosynthesis represents a green and powerful synthetic methodology where chemical transformations are driven by the direct transfer of electrons at an electrode surface. This approach often avoids the need for conventional oxidizing or reducing agents, which can be hazardous and generate toxic byproducts. The reagents can be generated in situ, minimizing waste.

An important application of electrosynthesis is the generation of strong bases, known as electrogenerated bases (EGBs). EGBs are produced by the electrochemical reduction of a "pro-base" compound at the cathode. These bases can then be used to deprotonate weakly acidic carbon acids, such as 1,3-diones, to form nucleophilic enolates for subsequent reactions like alkylations and condensations. This method provides a clean and controllable way to generate reactive intermediates without the need to handle bulk quantities of strong, often moisture-sensitive, bases like sodium hydride. While specific examples for 5-ethylcyclohexane-1,3-dione are not prominent in the literature, the principle is well-established for related compounds and represents a promising avenue for green dione synthesis.

Catalysis in Environmentally Benign Synthetic Routes

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions. mdpi.com The focus is on developing catalysts that are non-toxic, recyclable, and highly active.

Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly favored in green synthesis. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recovery and reuse, which reduces waste and cost. As mentioned previously, the use of palladium on carbon (Pd/C) or silica (B1680970) (Pd/SiO₂) in the aqueous synthesis of cyclohexane-1,3-dione is a clear example of efficient heterogeneous catalysis. google.com More advanced nano-catalysts, such as metal complexes supported on magnetic nanoparticles, offer even greater surface area and can be easily recovered using an external magnet, representing a cutting-edge approach to recyclable catalysis. nih.gov

Organocatalysts and Biocatalysts: In addition to metal-based catalysts, there is a growing interest in organocatalysts (small organic molecules) and biocatalysts (enzymes). These catalysts are often derived from natural sources, are biodegradable, and operate under mild conditions. For example, natural acids like citric acid, found in lime juice, have been shown to effectively catalyze reactions involving diones in aqueous media. aip.org The use of such catalysts avoids the environmental and health hazards associated with heavy metals.

Chemical Reactivity and Derivatization Pathways of 5 Ethylcyclohexane 1,3 Dione Hydrate

Fundamental Reactivity of the 1,3-Diketone System

The arrangement of the two carbonyl groups in a 1,3-relationship confers unique reactivity to the cyclohexane (B81311) ring system. The acidic nature of the methylene (B1212753) protons at the C2 position and the susceptibility of the carbonyl carbons to nucleophilic attack are central to its chemical transformations.

Aldol (B89426) and Knoevenagel Condensation Reactions

The active methylene group situated between the two carbonyls in 5-ethylcyclohexane-1,3-dione (B3031624) hydrate (B1144303) provides a key site for condensation reactions. These reactions, such as the Aldol and Knoevenagel condensations, are fundamental for forming new carbon-carbon bonds.

In a general sense, 5-ethylcyclohexane-1,3-dione can undergo aldol-type condensation reactions with other carbonyl-containing compounds, which leads to the formation of larger and more complex carbon skeletons. mdpi.com The Knoevenagel condensation, a variant of the aldol condensation, typically involves the reaction of an active hydrogen compound, such as a 1,3-dione, with an aldehyde or ketone in the presence of a basic catalyst, which is often a weak amine. rasayanjournal.co.in This reaction proceeds through a nucleophilic addition followed by a dehydration step, ultimately yielding an α,β-unsaturated ketone. rasayanjournal.co.in

For instance, the condensation of aromatic aldehydes with cyclic 1,3-diones like dimedone (5,5-dimethyl-1,3-cyclohexanedione), a close analog of 5-ethylcyclohexane-1,3-dione, can proceed without a catalyst in ethylene (B1197577) glycol to form xanthene derivatives. researchgate.net This transformation involves an initial Knoevenagel condensation, followed by a Michael addition and a cyclodehydration sequence. researchgate.net Various catalysts, including ionic liquids and ZrOCl₂·8H₂O/NaNH₂, have also been employed to facilitate the condensation of benzaldehydes with dimedone, yielding 2,2′-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivatives. researchgate.nettue.nl These reactions highlight a common and versatile pathway for derivatizing 1,3-diones.

A plausible reaction scheme for the Knoevenagel condensation of 5-ethylcyclohexane-1,3-dione with a generic aldehyde is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 5-Ethylcyclohexane-1,3-dione | Aromatic Aldehyde | Piperidine, Ethanol | Arylmethylene derivative |

| 5-Ethylcyclohexane-1,3-dione | Formaldehyde | Basic catalyst | Methylene bis-adduct |

| 5-Ethylcyclohexane-1,3-dione | Benzaldehyde | ZrOCl₂·8H₂O/NaNH₂ | 2,2'-(Phenylmethylene)bis(5-ethylcyclohexane-1,3-dione) |

Reduction Chemistry of Carbonyl Moieties

The carbonyl groups of 5-ethylcyclohexane-1,3-dione hydrate are susceptible to reduction to form the corresponding secondary alcohols. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. mdpi.comresearchgate.net The reduction of a ketone with NaBH₄ typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. nih.gov

The reaction of a ketone with sodium borohydride results in a secondary alcohol. nih.gov In the case of 5-ethylcyclohexane-1,3-dione, both carbonyl groups can be reduced to yield 5-ethylcyclohexane-1,3-diol. The stereochemical outcome of this reduction can be influenced by the reaction conditions and the steric environment of the carbonyl groups. While specific studies on the stereoselectivity of the reduction of 5-ethylcyclohexane-1,3-dione were not found, the reduction of cyclic ketones can often lead to a mixture of diastereomeric diols.

The general reaction for the reduction of 5-ethylcyclohexane-1,3-dione is as follows:

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) | 5-Ethylcyclohexane-1,3-diol |

This reduction is a valuable transformation as the resulting diols can serve as precursors for the synthesis of other important molecules, including pharmaceuticals. nih.gov

Cyclization and Heterocycle Formation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.comnih.gov The 1,3-dicarbonyl unit provides a versatile scaffold for constructing rings containing nitrogen, oxygen, or sulfur atoms.

One common application is in the synthesis of pyrazoles . The reaction of a 1,3-diketone with hydrazine (B178648) or its derivatives is a classical method for preparing pyrazoles. nih.govmdpi.com The reaction proceeds through a cyclocondensation mechanism. nih.gov For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,5-substituted pyrazoles. mdpi.com

Isoxazoles can also be synthesized from 1,3-diones by reacting them with hydroxylamine. rasayanjournal.co.in The reaction involves the formation of an oxime with one carbonyl group, followed by cyclization with the second carbonyl group and subsequent dehydration to form the aromatic isoxazole (B147169) ring.

Furthermore, 1,3-cyclohexanediones are key starting materials for the synthesis of xanthene derivatives through condensation with aldehydes. mdpi.comnih.gov This reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization. jcsp.org.pk

The following table summarizes some of the heterocyclic systems that can be synthesized from 1,3-diones:

| Heterocycle Type | Reagents | General Reaction Type |

| Pyrazole | Hydrazine or substituted hydrazines | Cyclocondensation |

| Isoxazole | Hydroxylamine | Cyclocondensation |

| Xanthene | Aldehydes (often aromatic) | Knoevenagel condensation, Michael addition, cyclization |

| Pyrimidine | Amidines | Cyclocondensation |

| Thiophene | Elemental sulfur and an active methylene reagent | Gewald reaction pathway |

Enol-Keto Tautomerism and its Impact on Reaction Selectivity

Like other 1,3-dicarbonyl compounds, this compound exists in equilibrium between its diketo and enol forms. scispace.com The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. nih.gov The extent of enolization is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net

In non-polar solvents, the enol form of 1,3-cyclohexanediones is generally favored due to the stability of the intramolecular hydrogen bond. chemspider.com In polar solvents, the enol content tends to decrease as the solvent molecules can themselves form hydrogen bonds with the carbonyl groups, disrupting the intramolecular hydrogen bond of the enol. researchgate.net The enol content of cyclohexanone (B45756) is significantly higher than that of acyclic ketones like acetone (B3395972), and this trend is expected to be even more pronounced in 1,3-cyclohexanediones due to the additional stabilization from the second carbonyl group.

The keto-enol equilibrium has a significant impact on the selectivity of reactions. The enolate, which is the deprotonated form of the enol, is a key intermediate in many reactions, including alkylations and condensations. The regioselectivity of these reactions can be controlled by carefully choosing the reaction conditions to favor the formation of a specific enolate.

The equilibrium between the keto and enol forms of 5-ethylcyclohexane-1,3-dione can be represented as follows:

Functionalization and Modification Strategies

The reactivity of this compound allows for a variety of functionalization and modification strategies to synthesize a wide range of derivatives.

Alkylation at the Active Methylene Position (C2)

The methylene group at the C2 position, flanked by the two carbonyl groups, is highly acidic and can be readily deprotonated by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an alkylation reaction.

A significant challenge in the alkylation of 1,3-diones is controlling the regioselectivity between C-alkylation (at the C2 carbon) and O-alkylation (at one of the enolate oxygens). The choice of base, solvent, and electrophile can influence the outcome. For instance, the methylation of cyclohexane-1,3-dione with methyl iodide in the presence of potassium carbonate in acetone can lead to a mixture of C- and O-alkylated products. To achieve selective C-alkylation, especially with unactivated electrophiles, it is sometimes necessary to use protecting group strategies. For example, the formation of a ketodimethyl hydrazone derivative of 2-methylcyclohexane-1,3-dione (B75653) allows for efficient C-alkylation, followed by deprotection to yield the desired 2,2-dialkylated product.

A general scheme for the C2-alkylation of 5-ethylcyclohexane-1,3-dione is shown below:

| Starting Material | Base | Electrophile | Product Type |

| 5-Ethylcyclohexane-1,3-dione | Potassium Carbonate | Methyl Iodide | 2-Methyl-5-ethylcyclohexane-1,3-dione |

| 5-Ethylcyclohexane-1,3-dione | Sodium Ethoxide | Ethyl Bromide | 2,5-Diethylcyclohexane-1,3-dione |

| 5-Ethylcyclohexane-1,3-dione | Potassium Hydride (after hydrazone formation) | Unactivated Alkyl Halide | 2-Alkyl-5-ethylcyclohexane-1,3-dione (after deprotection) |

Halogenation and Fluorination of the Cyclohexanedione Ring

The cyclohexanedione ring of 5-ethylcyclohexane-1,3-dione is susceptible to halogenation at the α-carbon positions (C2, C4, and C6) due to the reactivity of its enol or enolate form. The reaction typically proceeds via electrophilic attack by a halogenating agent on the electron-rich double bond of the enol tautomer.

Standard halogenating agents can be employed for this purpose. For chlorination and bromination, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used, often with a Lewis acid catalyst to enhance the reaction rate. researchgate.net This method allows for the controlled mono-halogenation at the most reactive α-position.

Fluorination presents a more significant challenge due to the high reactivity of elemental fluorine and the poor nucleophilicity of the fluoride (B91410) ion. ucla.edu Direct C-H fluorination often requires highly reactive reagents and can suffer from a lack of selectivity. beilstein-journals.org Modern methods often employ electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), which can react with the enol or enolate of the dione (B5365651). The development of new fluorinating agents is an active area of research, aiming to provide safer and more selective transformations. sustech.edu.cn The presence of water in the hydrate form can complicate nucleophilic fluorination reactions, as the fluoride ion is readily solvated by water, reducing its reactivity.

Table 1: Potential Halogenation Reactions and Reagents

| Reaction Type | Potential Product | Typical Reagent(s) | Key Principle |

|---|---|---|---|

| Chlorination | 2-Chloro-5-ethylcyclohexane-1,3-dione | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Electrophilic attack on the enol form. |

| Bromination | 2-Bromo-5-ethylcyclohexane-1,3-dione | N-Bromosuccinimide (NBS), Br₂ | Electrophilic attack on the enol form. researchgate.net |

| Fluorination | 2-Fluoro-5-ethylcyclohexane-1,3-dione | Selectfluor (F-TEDA-BF₄) | Electrophilic fluorination of the enol/enolate. beilstein-journals.orgsustech.edu.cn |

Derivatization to Form Spiro Compounds and Other Novel Scaffolds

The 1,3-dione moiety is a versatile building block for the synthesis of complex heterocyclic structures, particularly spiro compounds, which are prevalent in natural products and pharmaceuticals. beilstein-journals.org These syntheses often leverage multi-component reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single step. researchgate.net

One established pathway to spirocycles is the reaction of a 1,3-dione with an isatin (B1672199) derivative and an amine or amino acid. beilstein-journals.orgnih.gov For instance, a three-component reaction between 5-ethylcyclohexane-1,3-dione, a substituted isatin, and an arylamine in an acidic medium could yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org The mechanism likely involves the initial formation of an indolenium ion intermediate, which then reacts with the dione enol, followed by intramolecular cyclization and dehydration to form the final spirocyclic product. nih.gov

Another significant derivatization is the synthesis of spiro-pyrrolidines through 1,3-dipolar cycloaddition. This involves generating an azomethine ylide in situ, for example, from the reaction of isatin and an amino acid like sarcosine. This ylide then undergoes a cycloaddition reaction with a suitable dipolarophile, which can be derived from 5-ethylcyclohexane-1,3-dione, to construct the spiro-pyrrolidine framework with high regioselectivity. researchgate.net

Table 2: Examples of Spirocycle Synthesis Pathways

| Target Scaffold | Reaction Type | Key Reactants with 5-Ethylcyclohexane-1,3-dione | Reference Reaction Principle |

|---|---|---|---|

| Spiro[dihydropyridine-oxindole] | Three-Component Reaction | Isatin, Arylamine | Condensation and intramolecular cyclization. beilstein-journals.org |

| Spiro[pyrrolidine-oxindole] | 1,3-Dipolar Cycloaddition | Isatin, Sarcosine (to form azomethine ylide) | Cycloaddition of an in-situ generated ylide. |

| Spiro[pyranochromenedione-oxindole] | Lewis-Acid Catalyzed Three-Component Reaction | Isatin, another 1,3-dicarbonyl compound | Selective condensation based on pKa of dicarbonyls. nih.gov |

Influence of Hydration on Reactivity and Transformation Pathways

The term "water of crystallization" refers to water molecules that are incorporated into the crystal lattice of a compound during crystallization from an aqueous solution. melscience.com These water molecules are not merely adsorbed but are an integral part of the crystal's structure, often held in place by hydrogen bonds. pcc.eu The presence of this water in this compound can significantly influence its reactivity compared to its anhydrous counterpart.

The use of a hydrated compound in an organic reaction is equivalent to introducing a stoichiometric quantity of water, which can alter the reaction environment. researchgate.net This can be detrimental in moisture-sensitive reactions but can also be exploited. For example, the presence of water can accelerate certain reactions, a phenomenon known as the "on water" effect, which is attributed to hydrophobic effects that organize the reactants. acs.orgrsc.org

Kinetic and Mechanistic Aspects of Hydrate Participation in Reactions

The water molecule within the hydrate can act as either a passive or an active participant in a chemical reaction. Passively, when the hydrate is dissolved in a non-aqueous solvent, the released water can alter the solvent's polarity, which in turn can affect reaction rates and equilibrium positions. researchgate.net

Actively, the water of crystallization can directly participate in the reaction mechanism. It can function as a proton shuttle, facilitating proton transfer steps, which is particularly relevant in acid- or base-catalyzed reactions. berkeley.edu In some cases, water can act as a nucleophile, potentially leading to undesired hydrolysis byproducts. youtube.com For instance, in reactions involving highly electrophilic intermediates, the hydrate's water could compete with the intended nucleophile. The reactivity of 1,3-cyclohexanediones has been shown to be influenced by their concentration, as they can function as buffering molecules in non-aqueous solutions; the presence of hydrate water could modulate this buffering capacity and thus affect reaction kinetics. acs.org

Role of Water of Crystallization in Reaction Environments

The water of crystallization plays a crucial role in defining the reaction environment, especially in solid-state or solvent-free conditions. The ordered arrangement of water molecules within the crystal lattice can impose steric constraints, potentially influencing the stereochemical outcome of a reaction. acs.org

In solution, the primary effect is the introduction of water into the medium. This can be beneficial, as seen in "on water" syntheses where reactions between water-insoluble reactants are often accelerated. acs.org The hydrophobic effect can enforce a tighter, more organized transition state, leading to enhanced reaction rates and sometimes higher selectivity. rsc.orgresearchgate.net Conversely, for reactions that are sensitive to water, such as those involving Grignard reagents or certain strong Lewis acids, using the hydrated form of 5-ethylcyclohexane-1,3-dione would be problematic without a preliminary dehydration step. The hydration state of reactants can also influence their solubility, a critical factor affecting the kinetics of heterogeneous reactions. melscience.com

Table 3: Potential Roles of Water of Crystallization in Reactions

| Role | Description | Potential Consequence |

|---|---|---|

| Proton Source/Shuttle | Participates in proton transfer steps in the reaction mechanism. berkeley.edu | Catalysis or alteration of reaction pathway. |

| Nucleophile | Attacks electrophilic centers. youtube.com | Formation of hydrolysis byproducts. |

| Solvent Modifier | Alters the polarity and properties of the bulk solvent. researchgate.net | Change in reaction rate and/or equilibrium position. |

| "On Water" Medium | Facilitates reactions of insoluble reagents via hydrophobic effects. acs.orgrsc.org | Rate acceleration and enhanced selectivity. |

| Stereochemical Director | Influences the approach of reagents in solid-state reactions. acs.org | Altered product stereoselectivity. |

Advanced Applications and Future Research Perspectives in Chemical Sciences

Utilization as a Synthetic Intermediate for Complex Molecules

The reactivity of the dicarbonyl system and the presence of an active methylene (B1212753) group make 5-Ethylcyclohexane-1,3-dione (B3031624) hydrate (B1144303) a versatile precursor for a wide array of more complex molecules. smolecule.comresearchgate.net Its ability to participate in a variety of chemical transformations, including condensation, alkylation, and cyclization reactions, underscores its importance as a synthetic intermediate. smolecule.com

Precursor in the Synthesis of Biologically Active Heterocycles

Cyclohexane-1,3-dione derivatives are recognized as crucial starting materials for the synthesis of various biologically active heterocyclic compounds. researchgate.netwikipedia.org These derivatives serve as foundational structures for creating molecules with potential therapeutic applications. sigmaaldrich.com The general class of cyclohexane-1,3-diones is instrumental in building frameworks for compounds with herbicidal and anti-inflammatory properties. researchgate.net

While specific research detailing the synthesis of a broad range of heterocycles directly from 5-Ethylcyclohexane-1,3-dione hydrate is emerging, the well-established reactivity of the parent scaffold suggests its utility in constructing various heterocyclic systems. For instance, cyclohexane-1,3-diones are known precursors for:

Acridine diones: These compounds are synthesized from cyclohexane-1,3-dione derivatives and are known to possess biological activity. researchgate.net

Tetrahydrobenzo[b]thiophene derivatives: These sulfur-containing heterocycles have been investigated for their potential as anticancer agents. nih.gov

1,2,4-Triazine derivatives: These nitrogen-containing heterocycles have been synthesized from cyclohexane-1,3-dione precursors and evaluated for their anti-proliferative and tyrosine kinase inhibitory activities. nih.gov

The synthesis of such heterocycles often involves multi-component reactions where the cyclohexane-1,3-dione core reacts with various reagents to build the final heterocyclic ring system. wikipedia.orgnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Cyclohexane-1,3-dione Scaffolds

| Heterocyclic System | Precursor Type | Potential Biological Activity |

|---|---|---|

| Acridine diones | Cyclohexane-1,3-dione derivatives | Various biological activities |

| Tetrahydrobenzo[b]thiophenes | Cyclohexane-1,3-dione derivatives | Anticancer |

Building Block for Natural Product Analogues

The structural motif of 5-Ethylcyclohexane-1,3-dione is found in or can be used to construct analogues of various natural products. researchgate.net These analogues are important for studying structure-activity relationships and for developing new therapeutic agents. researchgate.net

A notable example is the class of chiloglottones , which are 2,5-dialkylcyclohexan-1,3-diones that act as sex pheromones for certain species of wasps and are utilized by orchids for pollination. studycorgi.com Synthetic analogues of these natural products, such as 2-ethyl-5-propylcyclohexan-1,3-dione (chiloglottone 1), have been synthesized and studied. studycorgi.com The synthesis of these analogues often involves the alkylation of a cyclohexane-1,3-dione precursor. studycorgi.com

The general applicability of cyclohexane-1,3-dione derivatives extends to the synthesis of a variety of other natural product frameworks, including those with anti-viral, anti-bacterial, and anti-inflammatory properties. researchgate.netresearchgate.net

Intermediate for the Synthesis of Oxidizing Reagents (e.g., Dimethyldioxirane)

A significant application of cyclic diones, including potentially 5-Ethylcyclohexane-1,3-dione, is in the preparation of powerful and selective oxidizing agents. One of the most prominent examples is Dimethyldioxirane (B1199080) (DMDO) . smolecule.comsynquestlabs.com DMDO is a versatile reagent used for various oxidation reactions in organic synthesis, such as the epoxidation of alkenes. smolecule.com

The synthesis of DMDO involves the reaction of acetone (B3395972) with potassium peroxymonosulfate (B1194676) (Oxone®). smolecule.comsynquestlabs.com While acetone is the direct precursor, the study of related cyclic ketones and their reactivity provides insights into the formation and stability of dioxiranes. The general process for generating DMDO from acetone involves the following reaction:

CH₃C(O)CH₃ + KHSO₅ → (CH₃)₂CO₂ + KHSO₄

This reaction is typically carried out in a buffered aqueous solution, and the volatile DMDO is often distilled or extracted into a suitable organic solvent like acetone. smolecule.comsynquestlabs.com The resulting DMDO solution can then be used for a wide range of oxidation reactions, offering the advantage of producing a neutral byproduct (acetone) that is easily removed. smolecule.com

Table 2: Key Features of Dimethyldioxirane (DMDO) Synthesis

| Feature | Description | Reference |

|---|---|---|

| Precursor | Acetone | smolecule.comsynquestlabs.com |

| Oxidizing Agent | Potassium peroxymonosulfate (Oxone®) | smolecule.comsynquestlabs.com |

| Reaction Conditions | Buffered aqueous solution | synquestlabs.com |

| Product Isolation | Distillation or extraction | synquestlabs.com |

| Key Advantage | Production of a neutral, volatile byproduct (acetone) | smolecule.com |

Potential in Advanced Material Science

The unique electronic and structural properties of 1,3-dicarbonyl compounds have led to their investigation in the field of material science. smolecule.com While the specific applications of this compound are not yet extensively documented, the broader class of cyclohexane-1,3-dione derivatives shows promise in this area.

Development of Optically Active Materials and Dyes

The synthesis of optically active materials often relies on the incorporation of chiral building blocks. While 5-Ethylcyclohexane-1,3-dione itself is not chiral, it can be a precursor for the synthesis of chiral molecules. For example, reactions at the C-2 position can introduce a stereocenter. The resulting chiral derivatives could potentially be used in the development of optically active polymers or liquid crystals. The chromophoric nature of the enol form of 1,3-diones also suggests their potential use as scaffolds for dyes. studycorgi.com However, specific studies on this compound for these applications are limited.

Applications in Photovoltaic Devices and Optical Switches

Derivatives of cyclic dicarbonyl compounds, such as indane-1,3-dione, have been investigated for applications in organic electronics, including photovoltaics and nonlinear optics. mdpi.com These applications often leverage the electron-accepting properties of the dicarbonyl moiety. While there is potential for cyclohexane-1,3-dione derivatives to be explored for similar purposes, concrete research on this compound in photovoltaic devices or as optical switches is not yet prevalent in the scientific literature. The development of such applications would likely require further chemical modification to enhance their electronic properties.

Broader Impact within Dione (B5365651) Chemistry and Organic Synthesis

The study and application of this compound have a notable impact on the broader fields of dione chemistry and synthetic organic methodology. Its reactivity profile, when compared with other cyclic diones, provides valuable insights into structure-reactivity relationships.

5-Ethylcyclohexane-1,3-dione belongs to the family of cyclic β-diketones, which includes widely studied compounds like 1,3-cyclohexanedione (B196179) and its 5,5-dimethyl derivative, dimedone. Comparative analysis of these compounds reveals the significant influence of the substituent at the C5 position on their physical and chemical properties.

The primary difference lies in the nature of the C5 substituent: hydrogen in 1,3-cyclohexanedione, two methyl groups in dimedone, and an ethyl group in the subject compound. This substitution pattern directly affects the molecule's acidity (pKa) and its keto-enol tautomeric equilibrium. 1,3-Cyclohexanedione exists predominantly in its enol form in solution. wikipedia.org In contrast, dimedone, with its quaternary C5 carbon, shows a more balanced equilibrium, with a reported keto-to-enol ratio of 2:1 in chloroform. wikipedia.org The ethyl group in 5-ethylcyclohexane-1,3-dione provides an intermediate structural feature, influencing its reactivity in a manner distinct from its parent compound or its dimethylated cousin.

These structural differences translate into distinct applications. 1,3-Cyclohexanedione is a precursor in the industrial synthesis of the antiemetic drug Ondansetron and various herbicides. wikipedia.org Dimedone is classically used as a reagent for the derivatization and detection of aldehydes and is a building block for various heterocyclic compounds like chromenes. wikipedia.orgnih.gov this compound has been utilized as an intermediate in the synthesis of natural products such as juglone (B1673114). biosynth.com

Table 1: Comparison of Cyclohexanedione Derivatives

| Property | This compound | Dimedone (5,5-Dimethylcyclohexane-1,3-dione) | 1,3-Cyclohexanedione |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O₃ synquestlabs.com | C₈H₁₂O₂ wikipedia.org | C₆H₈O₂ wikipedia.org |

| Molar Mass | 158.197 g/mol synquestlabs.com | 140.182 g/mol wikipedia.org | 112.128 g/mol wikipedia.org |

| Melting Point | 56-59 °C | 147-150 °C studycorgi.com | 105.5 °C wikipedia.org |

| Acidity (pKa) | 5.29 (Predicted) | ~5.2 | 5.26 wikipedia.org |

| Key Synthetic Use | Intermediate for juglone synthesis biosynth.com | Aldehyde derivatization, chromene synthesis wikipedia.orgnih.gov | Precursor for Ondansetron, herbicides wikipedia.org |

Cyclohexane-1,3-dione derivatives are pivotal substrates in several name reactions and synthetic strategies, and this compound is no exception. Its utility has contributed to the refinement and expansion of synthetic methodologies.

The synthesis of this class of compounds itself often involves a consecutive Michael-Claisen process, a robust method for creating the dione ring system from acyclic precursors. organic-chemistry.org This one-pot reaction showcases high regioselectivity and atom economy, principles central to modern green chemistry. google.com

Furthermore, the dione serves as a versatile scaffold for constructing complex heterocyclic systems. For example, the reaction of cyclohexane-1,3-diones with diazonium salts to form hydrazone derivatives is a well-established method for producing ligands capable of chelating metal ions, which have applications in catalysis and materials science. nih.gov The resulting 2-[2-arylhydrazono]cyclohexane-1,3-diones are valuable precursors for compounds with potential biological activities, including anti-diabetic and anti-inflammatory properties. nih.govnih.gov The presence of the active methylene group between the two carbonyls makes these diones ideal substrates for Knoevenagel and Michael-type condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. These reactions enable the construction of a wide array of carbocyclic and heterocyclic structures.

Emerging Research Directions and Interdisciplinary Investigations

The future of research involving this compound is increasingly pointing towards interdisciplinary approaches, combining classical organic chemistry with computational science and process engineering.

The convergence of chemoinformatics and machine learning (ML) is revolutionizing how chemists approach molecular design and reactivity prediction. nih.govnih.gov These computational tools are particularly suited for exploring the vast chemical space of dione derivatives. By converting molecular structures into numerical descriptors (fingerprints), ML algorithms can learn the complex relationships between a molecule's structure and its chemical or biological activity. youtube.com

For classes of compounds like cyclohexane-1,3-dione derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict therapeutic potential. acs.org These models use calculated molecular descriptors as inputs to predict biological endpoints. A study on dione derivatives as potential inhibitors of the c-Met protein, a target in cancer therapy, utilized a range of descriptors to build their predictive models. acs.org

Table 2: Example Molecular Descriptors for QSAR Modeling of Diones

| Descriptor Category | Specific Descriptor Example | Relevance to Dione Chemistry |

|---|---|---|

| Electronic | Energy of HOMO / LUMO acs.org | Relates to the molecule's ability to participate in charge-transfer interactions and its overall reactivity. |

| Topological | Polar Surface Area (PSA) acs.org | Influences solubility, permeability, and hydrogen bonding capacity. |

| Thermodynamic | Total Energy (ET) acs.org | Provides insight into the relative stability of different dione derivatives. |

| Steric/Geometric | Connolly Molecular Area (CMA) acs.org | Describes the molecular size and shape, which is crucial for binding to biological targets. |

| Quantum Chemical | Dipole Moment (DM) acs.org | Indicates the molecule's overall polarity, affecting its interactions with polar solvents and protein binding sites. |

Machine learning models are also being trained to predict reaction outcomes, such as chemical yield. nih.gov By pre-training models on millions of known reactions, it becomes possible to predict the success of a planned synthesis involving a new derivative like this compound, thereby saving time and resources. nih.gov These predictive tools can guide chemists in selecting optimal reagents and reaction conditions.

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch-wise synthesis. It offers enhanced safety, better heat and mass transfer, and improved scalability. The types of reactions that this compound readily undergoes, such as condensations, heterocycle formations, and multi-step syntheses, are highly amenable to this technology. vapourtec.com

While specific literature on the integration of this compound into flow systems is nascent, the potential is significant. For instance, the synthesis of heterocyclic libraries based on a dione scaffold could be automated in a flow reactor, allowing for rapid generation and screening of new compounds. The precise control over temperature, pressure, and reaction time offered by flow systems can lead to higher yields, fewer byproducts, and access to reaction pathways that are difficult to control in a batch reactor. The synthesis of nanoparticles, which sometimes uses organic precursors, is another area where flow chemistry excels and where dione derivatives could serve as key reagents or stabilizing agents. vapourtec.com As the chemical industry continues to adopt continuous manufacturing, the translation of synthetic routes involving important intermediates like this compound into flow processes will be a key area of research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethylcyclohexane-1,3-dione hydrate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves alkylation of cyclohexane-1,3-dione derivatives. For optimization, use a factorial design approach (e.g., 2^k factorial experiments) to evaluate variables like temperature (60–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of ethylating agents. Monitor yield and purity via HPLC or GC-MS. Hydrate formation can be controlled by adjusting post-synthetic crystallization conditions (e.g., slow evaporation in aqueous ethanol) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Compare retention times against commercial standards.

- Structural Confirmation : Combine FT-IR (C=O stretches at ~1700–1750 cm⁻¹) and ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl CH₃; δ 2.5–3.5 ppm for cyclohexane protons). X-ray crystallography can resolve hydrate-specific hydrogen bonding .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via TGA (dehydration above 100°C) and DSC (endothermic peaks for hydrate dissociation). Store in airtight containers under nitrogen at 4°C to minimize hydrolysis of the diketone moiety .

Advanced Research Questions

Q. How does the hydrate form influence the compound’s reactivity in cyclocondensation reactions?

- Methodological Answer : The water molecule in the hydrate can act as a proton source, facilitating tautomerization (enol-keto equilibrium). For cyclocondensation with amines or hydrazines, pre-dry the hydrate (e.g., azeotropic distillation with toluene) to enhance reactivity. Compare kinetics (via in situ IR) between hydrated and anhydrous forms to quantify rate differences .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer : Use density functional theory (DFT) to optimize the hydrate’s geometry (B3LYP/6-31G* basis set). Perform molecular docking (AutoDock Vina) against targets like NAD(P)H-dependent enzymes, accounting for hydrogen-bond interactions from the hydrate. Validate with MD simulations (AMBER) to assess stability in aqueous binding pockets .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Methodological Answer : Apply 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. For ambiguous peaks, consider dynamic effects (e.g., ring-flipping in cyclohexane) using variable-temperature NMR. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What experimental designs are suitable for analyzing the compound’s role in multi-step catalytic cycles?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between catalyst loading, solvent, and reaction time. For example, in Pd-catalyzed cross-coupling, vary Pd(OAc)₂ (0.5–5 mol%) and ligand (e.g., XPhos) ratios. Analyze turnover frequency (TOF) via kinetic profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data (e.g., IC₅₀ values) across studies?

- Methodological Answer :

- Standardization : Re-evaluate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C).

- Hydrate vs. Anhydrous : Test both forms in parallel, as hydration state affects solubility and membrane permeability.

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to assay variability (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.